molecular formula C8H15BrO2 B3050447 Heptanoic acid, 2-bromo-, methyl ester CAS No. 26040-74-4

Heptanoic acid, 2-bromo-, methyl ester

Cat. No.: B3050447
CAS No.: 26040-74-4
M. Wt: 223.11 g/mol
InChI Key: XEENYBWXUFATQF-UHFFFAOYSA-N
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Description

Heptanoic acid, 2-bromo-, methyl ester is an organic compound with the molecular formula C8H15BrO2. It is a derivative of heptanoic acid, where a bromine atom is attached to the second carbon, and the carboxylic acid group is esterified with methanol. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptanoic acid, 2-bromo-, methyl ester can be synthesized through the esterification of 2-bromoheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. The process involves the same esterification reaction but is optimized for large-scale production by controlling temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Heptanoic acid, 2-bromo-, methyl ester undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as 2-hydroxyheptanoic acid methyl ester, 2-cyanoheptanoic acid methyl ester, or 2-aminoheptanoic acid methyl ester.

    Reduction: 2-bromoheptanol.

    Hydrolysis: 2-bromoheptanoic acid and methanol.

Scientific Research Applications

Heptanoic acid, 2-bromo-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of heptanoic acid, 2-bromo-, methyl ester involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis or reduction, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the molecular structure, which allows for the formation of reactive intermediates that can interact with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Heptanoic acid, methyl ester: Similar structure but lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    Heptanoic acid, 2-methyl-, methyl ester: Contains a methyl group instead of a bromine atom, leading to different reactivity and applications.

    Heptanoic acid, 2-ethyl-, methyl ester: Features an ethyl group, resulting in variations in physical and chemical properties.

Uniqueness

Heptanoic acid, 2-bromo-, methyl ester is unique due to the presence of the bromine atom, which significantly enhances its reactivity in nucleophilic substitution reactions

Properties

IUPAC Name

methyl 2-bromoheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-3-4-5-6-7(9)8(10)11-2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEENYBWXUFATQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336215
Record name Heptanoic acid, 2-bromo, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26040-74-4
Record name Heptanoic acid, 2-bromo, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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